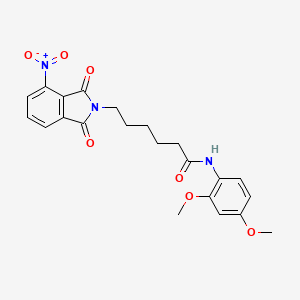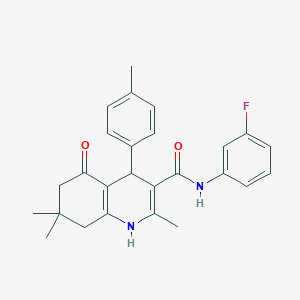
N-(2,4-dimethoxyphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-DIMETHOXYPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethoxyphenyl group, a nitro group, and an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Dimethoxylation: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxy groups as substituents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group, for example, may undergo bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-6-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: This compound differs by having an amino group instead of a nitro group.
N-(2,4-DIMETHOXYPHENYL)-6-(4-HYDROXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: This compound has a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-(2,4-DIMETHOXYPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE imparts unique chemical and biological properties, such as the potential for bioreduction and the formation of reactive intermediates. This makes it distinct from similar compounds with different substituents.
特性
分子式 |
C22H23N3O7 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C22H23N3O7/c1-31-14-10-11-16(18(13-14)32-2)23-19(26)9-4-3-5-12-24-21(27)15-7-6-8-17(25(29)30)20(15)22(24)28/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,23,26) |
InChIキー |
XIVHRLVXRBNAFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)
![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
![(2Z)-2-(Phenylformamido)-N-[2-(piperidin-1-YL)ethyl]-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11640035.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11640043.png)

